molecular formula C7H4Cl2O3 B590011 2,6-Dichloro-3,4-dihydroxybenzaldehyde CAS No. 156574-82-2

2,6-Dichloro-3,4-dihydroxybenzaldehyde

Cat. No.: B590011
CAS No.: 156574-82-2
M. Wt: 207.006
InChI Key: YLQLIVAYRBBQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,4-dihydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.006. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

156574-82-2

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.006

IUPAC Name

2,6-dichloro-3,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-5(11)7(12)6(9)3(4)2-10/h1-2,11-12H

InChI Key

YLQLIVAYRBBQMM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)C=O)Cl)O)O

Synonyms

Benzaldehyde, 2,6-dichloro-3,4-dihydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into an oven-dried, three-neck round bottom flask, fitted with a thermometer, 1.0 g (4.52 mmol; Aldrich, Milwaukee, Wis.) of 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde and 45 mL of dichloromethane were added under nitrogen atmosphere. The solution was cooled to −65° C. and 1.32 mL (14 mmol) of boron tribromide was added dropwise. The reaction mixture was left to warm up slowly to room temperature with stirring for 16 hours. The reaction mixture was carefully quenched with the addition of 5 mL of water, then transferred to a single-neck round bottom flask and volatiles were removed in vacuo. The residue was taken up with 50 mL of ethylacetate and washed three times with water and two times with brine. The organic layer was dried over MgSO4, then concentrated to yield 0.9 g (96%) of crude 2,6-dichloro-3,4-dihydroxybenzaldehyde, as an off-white solid, which was used without further purification. H-NMR δ (d6-acetone): 6.85 (1H, s), 9.1 (2H, br s), 10.2 (1H, s). Melting point=213-215° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.